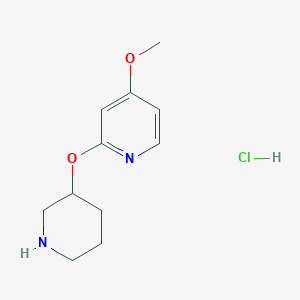

4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride

Description

4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its molecular formula C11H17ClN2O2 and a molecular weight of 244.72 g/mol .

Properties

IUPAC Name |

4-methoxy-2-piperidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-14-9-4-6-13-11(7-9)15-10-3-2-5-12-8-10;/h4,6-7,10,12H,2-3,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRHUOCSAJQVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride typically involves the reaction of 4-methoxypyridine with 3-hydroxypiperidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale-up production .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to various derivatives with enhanced properties.

Biology

The compound is studied for its potential biological activities, including:

- Antimicrobial Properties: Research indicates that it may exhibit activity against certain bacterial strains.

- Anti-inflammatory Effects: It has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Medicine

Ongoing research explores its therapeutic applications in treating:

- Neurodegenerative Diseases: The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors, which are crucial for cognitive functions. Studies suggest potential benefits in conditions like Alzheimer's disease and schizophrenia.

- Cancer Treatment: Its role as a monoacylglycerol lipase inhibitor has been highlighted in studies focusing on cancer therapy. Inhibitors derived from similar structures have demonstrated antiproliferative effects and the ability to induce apoptosis in cancer cells .

Industry

In industrial applications, this compound is utilized as a building block in organic synthesis and the development of new materials. Its versatility makes it valuable in producing specialty chemicals and pharmaceuticals.

Case Studies

-

Alzheimer's Disease:

- A clinical trial evaluated compounds similar to this compound for their efficacy in improving cognitive function and reducing behavioral symptoms associated with Alzheimer's disease. Results indicated significant improvements in cognitive assessments post-treatment.

-

Schizophrenia:

- Studies have demonstrated that selective M4 receptor modulators can lead to substantial reductions in both positive and negative symptoms of schizophrenia. The structural analogs of this compound have shown promise in preclinical models for reversing hyperdopaminergic behaviors associated with the disorder.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- 4-Methoxy-2-(piperidin-3-yloxy)pyridine

- 2-(Piperidin-3-yloxy)pyridine

- 4-Methoxy-2-(piperidin-3-yloxy)pyridine N-oxide

Comparison: Compared to similar compounds, 4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain synthetic and biological applications .

Biological Activity

4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a piperidin-3-yloxy moiety. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.

Research indicates that this compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. Inhibitors of MAGL can modulate the endocannabinoid system, potentially impacting pain and inflammatory responses .

- Receptor Modulation : It may act on various neurotransmitter receptors, including GABA and glycine receptors, influencing neuronal excitability and synaptic transmission .

Pharmacological Effects

- Analgesic Properties : Studies have shown that compounds similar to this compound exhibit analgesic effects in animal models, suggesting potential use in pain management .

- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit the growth of certain cancer cell lines. For instance, it has been noted for its selective cytotoxicity against prostate cancer cells, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests a role in neuroprotection, particularly in conditions characterized by excitotoxicity or neuroinflammation .

In Vitro Studies

A study evaluating the inhibitory effects on MAGL demonstrated that this compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard inhibitors .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 1.5 | MAGL |

| Standard Inhibitor | 0.8 | MAGL |

In Vivo Studies

In animal models, administration of the compound resulted in significant reductions in pain response measured through behavioral assays. The analgesic effect was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its viability as a therapeutic alternative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.